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molecular formula C9H9ClO2 B1307944 2-(2-Chloroethoxy)benzaldehyde CAS No. 54373-14-7

2-(2-Chloroethoxy)benzaldehyde

Cat. No. B1307944
M. Wt: 184.62 g/mol
InChI Key: VJQZLVZNOAKWKJ-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

A mixture of 2-chloroethyl 4-methylbenzenesulfonate (39; 27.0 g, 0.115 mol), 2-hydroxybenzaldehyde (25; 14.0 g, 0.115 mol) and K2CO3 (31.7 g, 0.23 mol) in DMF (100 mL) was stirred at 45° C. for 12 h. Water (200 mL) was added and the mixture was extracted with ethyl acetate (3×150 mL). The combined organic layers were washed saturated brine (3×50 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (petroleum ether:ethyl acetate=10:1) to give 2-(2-chloroethoxy)benzaldehyde 40 (16.8 g, 0.091 mol, 79%) as a pale yellow solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][Cl:14])(=O)=O)=CC=1.[OH:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[O:19].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:14][CH2:13][CH2:12][O:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Name
Quantity
14 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
31.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred at 45° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed saturated brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (petroleum ether:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.091 mol
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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